molecular formula C5H6FNS B1469743 [(3-Fluoro-2-thienyl)methyl]amine CAS No. 1211517-13-3

[(3-Fluoro-2-thienyl)methyl]amine

Cat. No. B1469743
CAS RN: 1211517-13-3
M. Wt: 131.17 g/mol
InChI Key: BPKYIZAYIBRZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3-Fluoro-2-thienyl)methyl]amine” is a chemical compound that is used in pharmaceutical testing . It is a qualified product with the CAS number 1211517-13-3.


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters and the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving compounds like “[(3-Fluoro-2-thienyl)methyl]amine”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as [(3-Fluoro-2-thienyl)methyl]amine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors , which can prevent the deterioration of metal surfaces.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Drug Design

The unique physicochemical attributes of fluorine, which is present in [(3-Fluoro-2-thienyl)methyl]amine, can be exploited to address the numerous challenges encountered in pharmaceutical candidate optimization .

Biological Activities

Thiazole derivatives, which are structurally similar to thiophene derivatives, have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Future Directions

Thiophene-based analogs, like “[(3-Fluoro-2-thienyl)methyl]amine”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future may see more research and development in this area.

properties

IUPAC Name

(3-fluorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKYIZAYIBRZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluoro-2-thienyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Fluoro-2-thienyl)methyl]amine
Reactant of Route 2
[(3-Fluoro-2-thienyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
[(3-Fluoro-2-thienyl)methyl]amine
Reactant of Route 4
[(3-Fluoro-2-thienyl)methyl]amine
Reactant of Route 5
[(3-Fluoro-2-thienyl)methyl]amine
Reactant of Route 6
[(3-Fluoro-2-thienyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.